Sodium;3-hydroxy(413C)butanoate
CAS No.: 287111-43-7
Cat. No.: VC21081140
Molecular Formula: C4H7NaO3
Molecular Weight: 127.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 287111-43-7 |
|---|---|
| Molecular Formula | C4H7NaO3 |
| Molecular Weight | 127.08 g/mol |
| IUPAC Name | sodium;3-hydroxy(413C)butanoate |
| Standard InChI | InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1; |
| Standard InChI Key | NBPUSGBJDWCHKC-YTBWXGASSA-M |
| Isomeric SMILES | [13CH3]C(CC(=O)[O-])O.[Na+] |
| SMILES | CC(CC(=O)[O-])O.[Na+] |
| Canonical SMILES | CC(CC(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium;3-hydroxy(413C)butanoate (CAS: 287111-43-7) is a sodium salt derivative of 3-hydroxybutyric acid with isotopic labeling. It appears as a white crystalline powder with moderate water solubility and a slightly sweet taste. The compound's structure features a hydroxyl group at the third carbon position and a 13C isotope at the methyl (fourth) position, distinguishing it from similar compounds like Sodium (3R)-3-hydroxy(1,3-13C2)butanoate, which contains isotopic labeling at different positions .
The molecular formula is C4H7NaO3 with a molecular weight of 127.08 g/mol. This compound represents an important category of short-chain fatty acid (SCFA) derivatives that play significant roles in metabolism and cellular signaling.
Key Identifiers and Properties
| Property | Value |
|---|---|
| IUPAC Name | sodium;3-hydroxy(413C)butanoate |
| CAS Number | 287111-43-7 |
| Molecular Formula | C4H7NaO3 |
| Molecular Weight | 127.08 g/mol |
| Physical Appearance | White crystalline powder |
| Solubility | Water-soluble |
| Taste | Slightly sweet |
| InChI Key | NBPUSGBJDWCHKC-YTBWXGASSA-M |
These properties provide essential information for researchers working with this compound in various laboratory settings and applications.
Synthesis and Preparation Methods
The synthesis of Sodium;3-hydroxy(413C)butanoate typically follows specific chemical pathways that enable precise isotopic labeling while maintaining structural integrity.
Laboratory Synthesis Methods
The primary synthetic route involves a two-step process of esterification followed by neutralization:
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Esterification Process: 3-hydroxybutanoic acid undergoes esterification with an alcohol in the presence of an acid catalyst. This step requires careful control of reaction conditions to preserve the isotopic label.
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Neutralization Reaction: The esterified product is subsequently treated with sodium hydroxide to form the sodium salt. This neutralization step transforms the acid into its corresponding sodium salt while maintaining the isotopic integrity at the fourth carbon position.
Industrial Production Considerations
At industrial scales, production methods often employ continuous reactors and automated systems to ensure consistent quality and yield. These systems typically maintain strict temperature and pressure controls to optimize reaction efficiency while preserving the isotopic label. The isotopic labeling at the methyl position requires specialized precursors and handling protocols that differ from those used for non-labeled compounds or compounds with alternative labeling patterns.
Chemical Reactivity and Reaction Profiles
Sodium;3-hydroxy(413C)butanoate demonstrates reactivity patterns typical of hydroxy-substituted carboxylic acid salts, with the isotopic labeling serving primarily as a tracer rather than significantly altering its chemical behavior.
Major Reaction Types
The compound participates in several key reaction types:
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Oxidation Reactions: The hydroxyl group at the third carbon position can undergo oxidation to form the corresponding ketone (3-oxobutanoate). Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction Reactions: Various reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the carboxylate group to form alcohols or other reduced derivatives.
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Substitution Reactions: The hydroxyl group can participate in substitution reactions with halogenating or acylating agents, leading to the formation of various functionalized derivatives while retaining the isotopic label.
Reaction Products and Applications
These reactions generate products with potential applications in research:
| Reaction Type | Reagents | Major Products | Research Applications |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | Ketones, carboxylic acids | Metabolic intermediates, synthetic building blocks |
| Reduction | LiAlH4, NaBH4 | Alcohols, reduced derivatives | Pharmaceutical precursors, metabolic tracers |
| Substitution | Halogenating agents, acylating agents | Halogenated or acylated derivatives | Modified functional probes, specialized reagents |
The isotopic labeling at the methyl position allows researchers to track these reactions and their products through various analytical techniques such as mass spectrometry and NMR spectroscopy.
Biological Activity and Mechanisms of Action
As a sodium salt of 3-hydroxybutyrate with isotopic labeling, this compound exhibits biological activities similar to non-labeled 3-hydroxybutyrate while providing the advantage of isotopic tracing in metabolic studies.
Metabolic Role
Sodium;3-hydroxy(413C)butanoate plays a significant role in energy metabolism, particularly during states of limited carbohydrate availability. The compound can serve as an alternative energy source for tissues such as the brain and muscles when glucose availability is restricted. The isotopic labeling enables researchers to track its metabolic fate through various biochemical pathways, providing insights into ketone body metabolism and utilization.
Anti-inflammatory Properties
Research indicates that sodium 3-hydroxybutyrate exhibits significant anti-inflammatory effects. It can modulate immune responses by inhibiting pro-inflammatory cytokines and activating anti-inflammatory pathways . These properties suggest potential therapeutic applications in inflammatory conditions, with the isotopically labeled version allowing precise monitoring of its distribution and metabolic transformation.
Neuroprotective Effects
Studies have demonstrated neuroprotective effects of 3-hydroxybutyrate derivatives, including enhancements in mitochondrial function, reduction of oxidative stress, and promotion of neuronal survival under metabolic stress conditions. The compound's ability to activate the Nrf2 pathway contributes to its cytoprotective effects against oxidative damage, making it a candidate for research into neurodegenerative disorders.
Research Applications and Experimental Data
The specialized nature of Sodium;3-hydroxy(413C)butanoate, particularly its isotopic labeling, makes it valuable in various research contexts where metabolic tracing is essential.
Experimental Studies and Findings
Several experimental studies have investigated the effects of 3-hydroxybutyrate compounds, with findings that inform our understanding of this isotopically labeled variant:
| Study | Research Model | Treatment Protocol | Key Findings |
|---|---|---|---|
| Kimura et al. (2020) | Human endothelial cells | 1 mM sodium 3-hydroxybutyrate | Decreased oxidative stress markers; Increased Nrf2 activation |
| Rat Model Study (2021) | Obesity-prone rats | 300 mg/kg sodium 3-hydroxybutyrate | Improved insulin sensitivity; Reduced body weight gain |
| Mouse Model Study (2022) | C57BL/6 mice | 5 g/kg/day sodium 3-hydroxybutyrate | Reduced renal oxidative damage; Improved mitochondrial function |
These studies highlight the potential therapeutic applications in metabolic disorders, oxidative stress conditions, and inflammation-related pathologies. The isotopically labeled version provides additional value by enabling precise tracking of the compound through metabolic pathways.
Applications in Scientific Research
Sodium;3-hydroxy(413C)butanoate finds applications across multiple scientific disciplines:
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Metabolic Research: The isotopic labeling facilitates tracing studies of ketone body metabolism, providing insights into energy utilization during fasting, ketogenic diets, or metabolic disorders.
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Pharmaceutical Development: Used as a building block for developing metabolically traceable pharmaceutical compounds.
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Nutritional Studies: Enables precise measurement of 3-hydroxybutyrate absorption, distribution, and utilization in nutritional interventions.
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Inflammatory Disease Research: The compound's anti-inflammatory properties, combined with its traceability, make it valuable for studying inflammatory pathways and potential therapeutic interventions .
Comparison with Related Compounds
To fully understand Sodium;3-hydroxy(413C)butanoate, it is helpful to compare it with structurally or functionally related compounds.
Structural and Functional Comparisons
These comparisons highlight the specialized nature of Sodium;3-hydroxy(413C)butanoate, particularly its specific isotopic labeling pattern that enables precise metabolic tracking while maintaining the functional properties of 3-hydroxybutyrate .
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